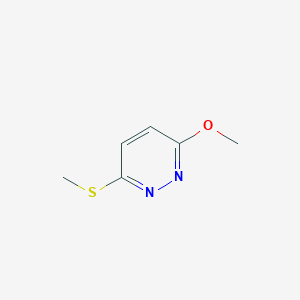

3-Methoxy-6-(methylthio)pyridazine

Description

Overview of 1,2-Diazine Systems in Organic Chemistry

Pyridazine (B1198779), a six-membered heterocyclic compound containing two adjacent nitrogen atoms, is the parent compound of the 1,2-diazine system. wikipedia.orgslideshare.net Diazines are aromatic heterocyclic compounds with the molecular formula C4H4N2. wikipedia.org There are three isomers of diazine: pyridazine (1,2-diazine), pyrimidine (B1678525) (1,3-diazine), and pyrazine (B50134) (1,4-diazine). wikipedia.orgslideshare.net The presence of two nitrogen atoms in the ring significantly influences the electronic properties and reactivity of these compounds compared to their carbocyclic analog, benzene. slideshare.netubbcluj.ro The nitrogen atoms impart a π-deficient character to the ring, making it more susceptible to nucleophilic attack and generally less reactive towards electrophilic substitution. slideshare.netubbcluj.ro The relative positions of the nitrogen atoms in the diazine isomers also lead to differences in their physical and chemical properties, such as dipole moment and basicity. ubbcluj.ro

Contextualization of 3-Methoxy-6-(methylthio)pyridazine within Substituted Pyridazines

This compound is a specific example of a disubstituted pyridazine, where a methoxy (B1213986) group (-OCH3) is present at the 3-position and a methylthio group (-SCH3) is at the 6-position. The introduction of these two different functional groups on the pyridazine ring creates an asymmetric molecule with distinct electronic and steric features. The methoxy group is an electron-donating group, while the methylthio group can exhibit more complex electronic effects. This particular substitution pattern makes this compound a valuable intermediate in the synthesis of more complex molecules and a subject of study for its own chemical and physical properties.

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

3-methoxy-6-methylsulfanylpyridazine |

InChI |

InChI=1S/C6H8N2OS/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3 |

InChI Key |

QUMQOAFYZWZFOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)SC |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 Methoxy 6 Methylthio Pyridazine

Reactions Involving the Pyridazine (B1198779) Core

The reactivity of the pyridazine ring in 3-Methoxy-6-(methylthio)pyridazine is dictated by the electron-withdrawing nature of the two nitrogen atoms and the electronic influence of the methoxy (B1213986) and methylthio groups.

Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution: The pyridazine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, especially at positions activated by electron-withdrawing groups and bearing a good leaving group. In this compound, the positions C4 and C5 are the most likely sites for nucleophilic attack, should a suitable leaving group be present at these positions. While direct substitution on the C-H bonds is challenging, the related compound, 3-chloro-6-(methylthio)pyridazine (B1616790), readily undergoes nucleophilic substitution. For instance, it reacts with 1,2,3,6-tetrahydro-4-(3-methylphenyl)pyridine in the presence of sodium carbonate and 1-butanol (B46404) to yield 3-[3,6-dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl]-6-(methylthio)pyridazine. prepchem.com This highlights the potential for functionalization at the 3-position if the methoxy group is first converted to a better leaving group.

The reactivity of pyridazine N-oxides towards nucleophiles is also well-documented. For example, 3,6-dichloropyridazine (B152260) 1-oxide reacts with various sulfur nucleophiles, such as sodium sulfide, thiourea, and phenylmethanethiol, preferentially at the 6-position. rsc.org This suggests that oxidation of one of the nitrogen atoms in this compound could be a strategy to modulate its reactivity towards nucleophiles.

Ring Transformations and Rearrangements

The pyridazine ring can undergo various transformations, often initiated by nucleophilic attack, leading to the formation of other heterocyclic or carbocyclic systems. For instance, certain pyrimidine (B1678525) derivatives can be converted to pyridines or other pyrimidines through a ring transformation process. clockss.org Highly electron-deficient pyridones, such as 1-methyl-3,5-dinitro-2-pyridone, can undergo three-component ring transformations with a ketone and an ammonia (B1221849) source to yield nitropyridines. nih.gov While no specific ring transformations of this compound are reported, its structure suggests potential for such reactions. For example, treatment with strong nucleophiles under forcing conditions could potentially lead to ring-opening and subsequent re-cyclization to form different heterocycles. The reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with carbon nucleophiles to form 3-aminopyridazines via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism provides a precedent for such transformations in related azine systems. researchgate.net

Rearrangements of substituted pyridazines have also been observed. For example, the reaction of 3,6-disubstituted pyridazine 1-oxides with acetic anhydride (B1165640) can lead to rearranged products. nih.gov

Transformations of the Methoxy Group

The methoxy group at the 3-position of the pyridazine ring is a key site for chemical modification.

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl-oxygen bond in the methoxy group is a common transformation. This demethylation can be achieved using various reagents. For example, various methoxypyridazines have been successfully demethylated by treatment with primary and secondary amines. clockss.org In these reactions, the amine acts as a nucleophile to attack the methyl group, leading to the formation of the corresponding pyridazinone.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3-Chloro-5-methoxypyridazine | Pyrrolidine | 3-Chloro-5-pyrrolidinopyridazine | - | clockss.org |

| 5,6-Dichloro-4-methoxypyridazine | Various amines | 5,6-Dichloro-4(1H)-pyridazinone | Moderate | clockss.org |

| 4,5-Dichloro-2-methyl-6-methoxypyridazin-3(2H)-one | Morpholine | 4,5-Dichloro-2-methyl-6-oxo-1,6-dihydropyridazin-3(2H)-one | Good | clockss.org |

Another common method for ether cleavage is the use of strong acids like hydroiodic acid or hydrobromic acid, or Lewis acids.

Functionalization of the Methoxy Moiety

Beyond demethylation, the methoxy group itself is generally unreactive towards functionalization. Its primary role is often as a directing group or a precursor to a more reactive hydroxyl group after demethylation. Once converted to the pyridazinone, the oxygen atom can be further functionalized, for example, through alkylation or acylation.

Transformations of the Methylthio Group

The methylthio group at the 6-position offers another handle for synthetic modifications, primarily through oxidation or displacement.

Oxidation: The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation significantly alters the electronic properties of the substituent, making it a strong electron-withdrawing group. The oxidation of sulfides to sulfoxides can be achieved with a variety of reagents, including hydrogen peroxide catalyzed by heterogeneous zirconium-containing polyoxometalate grafted on graphene oxide. nih.gov This catalyst system has shown high yields in the oxidation of various sulfides. nih.gov Further oxidation to the sulfone can be accomplished using stronger oxidizing agents or more forcing conditions. organic-chemistry.orgresearchgate.net

| Substrate | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |

| Methyl phenyl sulfide | Zr/SiW₁₂/GO, H₂O₂ | Methyl phenyl sulfoxide | 98 | nih.gov |

| Thioanisole | H₂O₂ / TaC | Methyl phenyl sulfoxide | High | organic-chemistry.org |

| Thioanisole | H₂O₂ / NbC | Methyl phenyl sulfone | High | organic-chemistry.org |

Nucleophilic Displacement: The methylthio group can act as a leaving group in nucleophilic substitution reactions, although it is generally less reactive than a halogen. The corresponding sulfoxide and especially the sulfone are much better leaving groups. Nucleophilic displacement of a methylsulfanyl group from a pyrimidine ring by hydrazines has been reported to proceed, leading to the formation of triazolopyrimidine derivatives. researchgate.net This suggests that the methylthio group in this compound, or more likely its oxidized derivatives, could be displaced by various nucleophiles to introduce a wide range of functional groups at the 6-position.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives can exhibit altered chemical and biological properties. The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. organic-chemistry.orglibretexts.orgyoutube.com

The extent of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The use of one equivalent of the oxidant generally favors the formation of the sulfoxide, while an excess of the oxidizing agent under more forcing conditions leads to the sulfone. chemicalforums.com

Table 1: Oxidation Products of this compound

| Reactant | Oxidizing Agent | Product |

| This compound | m-CPBA (1 equiv.) | 3-Methoxy-6-(methylsulfinyl)pyridazine |

| This compound | m-CPBA (>2 equiv.) or H₂O₂ | 3-Methoxy-6-(methylsulfonyl)pyridazine |

The resulting sulfoxides and sulfones are valuable intermediates themselves, as the sulfinyl and sulfonyl groups can act as good leaving groups in nucleophilic substitution reactions.

Nucleophilic Displacement and Substitution Reactions

The pyridazine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. youtube.com In this compound, both the methoxy and the methylthio groups can potentially act as leaving groups. The outcome of a nucleophilic attack depends on several factors, including the nature of the nucleophile, the reaction conditions, and the relative leaving group ability of the methoxy and methylthio moieties.

Generally, for nucleophilic aromatic substitution on heteroaromatic rings, the position of substitution is influenced by the electronic effects of the ring nitrogens and the substituents. pressbooks.pubrsc.org The electron-withdrawing nature of the pyridazine ring activates the attached carbons towards nucleophilic attack. While there is a lack of direct comparative studies on the leaving group ability of methoxy versus methylthio on this specific pyridazine, the reactivity can be inferred from general principles. In many cases, the methoxy group can be displaced by strong nucleophiles. For instance, the synthesis of aminopyridines from methoxypyridines has been reported. ntu.edu.sg

In the context of related structures, such as in the synthesis of certain triazolopyridazine derivatives, a chloro group is readily displaced by nucleophiles. nih.gov This suggests that a good leaving group at the 6-position of a pyridazine ring is susceptible to substitution. The conversion of a related pyridazine to a piperidinyl-substituted product further illustrates the feasibility of such displacement reactions. nih.gov

Thioether Cleavage and Desulfurization

The methylthio group in this compound can be cleaved through reductive desulfurization. A common and effective method for this transformation is the use of Raney nickel. organicreactions.org This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. epa.govyoutube.com

This desulfurization provides a route to 3-methoxypyridazine, effectively removing the sulfur functionality when it is no longer needed in a synthetic sequence.

Table 2: Desulfurization of this compound

| Reactant | Reagent | Product |

| This compound | Raney Nickel (Ni(H)) | 3-Methoxypyridazine |

Reactivity as a Building Block in Heterocycle Synthesis

The functional groups and the inherent reactivity of the pyridazine core make this compound a valuable precursor for the synthesis of more complex heterocyclic structures, particularly fused systems.

Incorporation into Fused Heterocyclic Systems

Substituted pyridazines are key intermediates in the synthesis of various fused heterocyclic systems with important biological activities, such as pyrazolopyridazines and triazolopyridazines. For example, the synthesis of pyrazolo[3,4-d]pyridazines can be achieved from appropriately substituted pyridazine precursors. nih.govresearchgate.netamanote.comacs.orgmdpi.com A plausible strategy for the synthesis of a fused pyrazole (B372694) ring onto the this compound core would involve the introduction of a suitable functional group adjacent to one of the existing substituents, which can then undergo cyclization with a hydrazine (B178648) derivative.

Similarly, triazolopyridazines can be synthesized from substituted pyridazines. nih.gov The synthesis of a potent bivalent bromodomain and extraterminal inhibitor, AZD5153, involves a 3-methoxy- epa.govnih.govCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine core, highlighting the importance of this fused ring system in medicinal chemistry. nih.gov The transformation of this compound into such a system would likely involve a series of steps to introduce the necessary functionalities for the triazole ring formation. Another related fused system, pyrido[3,4-c]pyridazines, can also be accessed from substituted pyridazine precursors, further demonstrating the versatility of the pyridazine scaffold. mdpi.com

Role in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. Pyridazine derivatives have been utilized in various MCRs. researchgate.netnih.govacs.org While specific examples involving this compound in MCRs are not widely reported, its structure suggests potential applications. For instance, it could potentially act as a dienophile in inverse-electron-demand Diels-Alder reactions or as a component in other condensation reactions that lead to complex heterocyclic architectures. The presence of two distinct functional groups offers multiple points for reactivity, making it a candidate for the development of novel MCRs to generate libraries of substituted pyridazines and their fused analogues. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 6 Methylthio Pyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR analysis is fundamental to determining the precise structure of an organic molecule.

High-Resolution ¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum for 3-Methoxy-6-(methylthio)pyridazine would be expected to reveal distinct signals corresponding to the protons on the pyridazine (B1198779) ring and the methyl groups of the methoxy (B1213986) and methylthio substituents. The chemical shifts (δ) would indicate the electronic environment of each proton, while the splitting patterns (multiplicities) and coupling constants (J) would provide information about adjacent, non-equivalent protons, confirming their relative positions on the pyridazine core.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

The ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the this compound molecule. This includes the four distinct carbons of the pyridazine ring and the two carbons of the methyl groups. The chemical shifts of these signals are essential for confirming the carbon framework of the molecule.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to map out the proton network within the pyridazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information to piece together the entire molecular structure, including the placement of the methoxy and methylthio groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide valuable information about the compound's structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the highly accurate mass of the molecular ion, which allows for the determination of the elemental formula of this compound (C₆H₈N₂OS). This is a crucial step in confirming the identity of the synthesized compound.

Electrospray Ionization (ESI-TOF)

ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. A Time-of-Flight (TOF) analyzer would measure the mass-to-charge ratio of this ion with high precision. Analysis of any fragmentation patterns observed in the ESI-MS/MS spectrum would further corroborate the proposed structure.

Should spectroscopic data for this compound become available in published literature, a detailed and accurate article conforming to the requested structure could be produced.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.

Analysis of the spectrum would reveal key absorptions related to the pyridazine ring, the methoxy group, and the methylthio group. The aromatic C-H stretching vibrations of the pyridazine ring are anticipated in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ range.

The presence of the methoxy group (-OCH₃) would be confirmed by characteristic C-H stretching vibrations of the methyl group, typically observed between 2950 and 2850 cm⁻¹, and a strong C-O stretching band, expected around 1250-1000 cm⁻¹. The methylthio group (-SCH₃) would also show C-H stretching absorptions in a similar region to the methoxy group's methyl C-H stretches. The C-S stretching vibration is generally weaker and appears in the fingerprint region, typically between 800 and 600 cm⁻¹.

While a definitive spectrum for this compound is not available in the cited literature, the expected characteristic IR absorption bands can be summarized based on established group frequencies. maricopa.educore.ac.ukvscht.czpressbooks.pubdocbrown.info

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic (Pyridazine Ring) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₃ of Methoxy and Methylthio) |

| 1600-1400 | Medium to Strong | C=C and C=N Stretch | Aromatic (Pyridazine Ring) |

| ~1450 | Medium | C-H Bend | Aliphatic (CH₃) |

| 1250-1000 | Strong | C-O Stretch | Methoxy |

| 800-600 | Weak to Medium | C-S Stretch | Methylthio |

X-ray Crystallography for Solid-State Structural Analysis

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related pyridazine and pyrimidine (B1678525) derivatives can offer insights into its likely solid-state structure. For instance, the crystal structure of 4-(3-methoxyphenoxy)-6-(methylthio)pyrimidine, a structurally related compound, has been determined, providing a basis for comparison. researchgate.net It is expected that the pyridazine ring in this compound would be essentially planar, a common feature for this heterocyclic system.

A hypothetical crystallographic analysis would determine parameters such as the crystal system, space group, and unit cell dimensions. Key structural features to be determined would include the bond distances and angles of the pyridazine ring, the C-O-C bond angle of the methoxy group, and the C-S-C bond angle of the methylthio group. Intermolecular interactions, such as π-π stacking of the pyridazine rings or weaker hydrogen bonding, could also be elucidated.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic (Common for similar heterocycles) |

| Space Group | e.g., P2₁/c or Pbca |

| Key Bond Lengths (Å) | C-N (ring): ~1.33-1.37, C-C (ring): ~1.38-1.41, C-O: ~1.36 (aromatic), O-CH₃: ~1.43, C-S: ~1.75 (aromatic), S-CH₃: ~1.81 |

| Key Bond Angles (°) | Angles within the pyridazine ring: ~117-123, C-O-C: ~118, C-S-C: ~105 |

| Dihedral Angles (°) | Torsion angle between the pyridazine ring and the methoxy group; Torsion angle between the pyridazine ring and the methylthio group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The pyridazine ring system is known to exhibit absorption in the UV region. researchgate.net The presence of the methoxy and methylthio substituents, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyridazine. This is due to the extension of the conjugated system through the lone pairs of electrons on the oxygen and sulfur atoms.

The π → π* transitions are generally more intense than the n → π* transitions. The UV-Vis spectrum of this compound would likely show strong absorption bands in the 200-400 nm range. The exact position and intensity of these bands are dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals.

Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Wavelength Range (nm) | Type of Transition | Expected Molar Absorptivity (ε) |

| 250 - 300 | π → π | High (10,000 - 50,000 L mol⁻¹ cm⁻¹) |

| 300 - 350 | n → π | Low (100 - 1,000 L mol⁻¹ cm⁻¹) |

Computational Chemistry Investigations of 3 Methoxy 6 Methylthio Pyridazine

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) Studies

A thorough search of scientific literature reveals no specific Density Functional Theory (DFT) studies conducted on 3-Methoxy-6-(methylthio)pyridazine. DFT is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. Such studies on other pyridazine (B1198779) derivatives have provided insights into their molecular properties, but these findings cannot be directly extrapolated to this compound due to the unique influence of the methoxy (B1213986) and methylthio substituents on the pyridazine ring.

Molecular Orbital (MO) Calculations

There are no available research articles or data repositories detailing Molecular Orbital (MO) calculations for this compound. MO theory provides a framework for understanding the distribution and energy of electrons in a molecule, which is crucial for predicting its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their spatial distribution, are key parameters that would be determined in such a study, offering insights into the molecule's reactivity and electronic transitions.

Conformational Analysis and Energy Minimization

No specific studies on the conformational analysis and energy minimization of this compound have been found. Such an analysis would be essential to identify the most stable three-dimensional structure of the molecule. This would involve rotating the methoxy and methylthio groups and calculating the potential energy surface to locate the global and local energy minima, which correspond to the most probable conformations of the molecule.

Prediction of Spectroscopic Parameters

There is no published research on the computational prediction of spectroscopic parameters for this compound. Quantum chemical calculations are frequently used to predict various spectroscopic data, including:

NMR Spectra: Calculation of 1H and 13C NMR chemical shifts.

Vibrational Spectra: Prediction of infrared (IR) and Raman active vibrational frequencies.

Electronic Spectra: Calculation of UV-Vis absorption wavelengths and oscillator strengths.

While experimental spectroscopic data may exist for this compound, its computational prediction and the corresponding detailed analysis of the vibrational modes and electronic transitions are not available in the literature.

Reaction Mechanism Elucidation and Transition State Analysis

No computational studies elucidating reaction mechanisms or analyzing transition states involving this compound have been reported. This type of research would involve using computational methods to map out the energy profiles of potential reactions, identifying the structures and energies of transition states and intermediates. This would provide a deeper understanding of the reactivity of this specific pyridazine derivative.

Biological and Biomedical Research Avenues for 3 Methoxy 6 Methylthio Pyridazine Analogues

Pyridazines in Crop Protection Chemistry: Mechanistic Insights

Fungicidal Modes of Action

Research into the fungicidal properties of pyridazine (B1198779) analogues has revealed specific molecular mechanisms through which these compounds exert their effects. A prominent mode of action involves the disruption of microtubule dynamics by promoting tubulin polymerization.

Certain tetrasubstituted pyridazine derivatives have been identified as potent fungicides. nih.gov Their mechanism of action is attributed to the promotion of tubulin polymerization, which disrupts the normal dynamics of microtubules within the fungal cell. nih.gov This interference with the cytoskeleton is critical for processes such as cell division and intracellular transport, and its disruption ultimately leads to fungal cell death.

Further elucidating this mechanism, studies on the pyridazine fungicide, pyridachlometyl (B12783805), have shown that it targets tubulin. nih.gov Interestingly, its binding site on the tubulin dimer is distinct from that of benzimidazole (B57391) fungicides. nih.gov Instead of inhibiting tubulin polymerization, a common mechanism for many antifungal agents, pyridachlometyl and related pyridazine compounds actually promote it. nih.gov This leads to the stabilization of tubulin polymers, preventing their necessary depolymerization and thereby arresting critical cellular functions. nih.gov

| Compound Class | Mechanism of Action | Effect on Tubulin | Key Findings |

| Tetrasubstituted Pyridazines | Disruption of microtubule dynamics | Promotion of polymerization | Effective against various plant pathogens by interfering with essential cellular processes. nih.gov |

| Pyridachlometyl | Targeting tubulin at a distinct binding site | Promotion of polymerization | Stabilizes tubulin polymers, preventing depolymerization and leading to cell cycle arrest. nih.gov |

Insecticidal Activity Pathways

Analogues of 3-Methoxy-6-(methylthio)pyridazine have also demonstrated significant insecticidal activity, primarily through a neurotoxic mechanism that targets the insect's sensory organs.

A key pathway involves the modulation of chordotonal organs, which are mechanoreceptors in insects responsible for sensing vibrations, gravity, and movement. Pyridazine pyrazolecarboxamides, a class of insecticides that includes compounds like dimpropyridaz, function as pro-insecticides. nih.govresearchgate.net Following ingestion by the insect, these compounds are metabolized into their active forms. nih.govresearchgate.net

The active metabolites of these pyridazine insecticides potently inhibit the function of insect chordotonal neurons. nih.govresearchgate.net This inhibition manifests as a silencing of the neuronal firing and a decrease in intracellular calcium levels. nih.gov This mode of action is notably distinct from that of other insecticides that cause hyperexcitation of these same neurons. nih.gov The inhibitory action of these pyridazine analogues on chordotonal organs occurs upstream of the Transient Receptor Potential Vanilloid (TRPV) channels, indicating a novel molecular target. nih.govresearchgate.net This specific disruption of mechanoreception leads to a cessation of feeding and ultimately, the death of the insect. nih.govresearchgate.net

The selective action on chordotonal organs has also been observed with pymetrozine, an insecticide with a related structural motif, further validating this as a key insecticidal pathway for this class of compounds. nih.govresearchgate.net

| Compound Class | Primary Target | Mechanism of Action | Physiological Effect |

| Pyridazine Pyrazolecarboxamides (e.g., Dimpropyridaz) | Insect Chordotonal Organs | Inhibition of neuronal function via active metabolites. nih.govresearchgate.net | Silencing of mechanoreceptor neurons, decreased intracellular Ca2+, cessation of feeding. nih.govresearchgate.netnih.govresearchgate.net |

Materials Science and Engineering Applications of Pyridazine Derivatives

Pyridazines as Organic Semiconductor Components

While direct studies on 3-Methoxy-6-(methylthio)pyridazine as a primary component in organic semiconductors are not extensively documented, the inherent electronic characteristics of the pyridazine (B1198779) core suggest its potential in this arena. The electron-deficient nature of the pyridazine ring makes it an attractive building block for n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits, a cornerstone of modern electronics.

The performance of organic semiconductors is largely dictated by the molecular packing in the solid state and the electronic coupling between adjacent molecules. The introduction of substituents such as the methoxy (B1213986) and methylthio groups in this compound can be strategically employed to modulate these properties. For instance, these groups can influence the frontier molecular orbital energy levels (HOMO and LUMO), which are critical for charge injection and transport. Research into various pyridazine derivatives has shown that their electronic properties can be fine-tuned through synthetic modifications. mdpi.com This tunability is a key advantage in the design of new organic semiconductor materials with tailored performance characteristics for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Application in Electrochromic Materials

Electrochromic materials, which change their optical properties in response to an applied voltage, are at the forefront of smart glass, display, and mirror technologies. The development of organic electrochromic polymers has gained significant attention due to their potential for high contrast, fast switching speeds, and processability. mdpi.com

Pyridazine derivatives are being investigated for their potential use in electrochromic devices. The redox activity of the pyridazine ring, coupled with its ability to be incorporated into conjugated polymer backbones, makes it a candidate for creating new electrochromic polymers. While specific research on this compound in this context is limited, studies on related heterocyclic systems provide a basis for its potential. For example, polymers incorporating thiophene (B33073) and carbazole (B46965) units have demonstrated promising electrochromic behavior, with high transmittance contrast and rapid switching times. mdpi.com The methoxy and methylthio groups on the pyridazine ring of this compound could potentially influence the color, switching stability, and redox potentials of a resulting electrochromic polymer.

Below is a table summarizing the electrochromic performance of some carbazole- and thiophene-based copolymers, illustrating the types of properties that would be of interest for pyridazine-containing materials.

| Polymer | Anodic Peak (V) | Cathodic Peak (V) | ΔT (%) at λmax | Switching Time (s) |

| P(DTC-co-BTP) | 0.88 | 0.51 | 48.5 at 855 nm | - |

| P(DTC-co-BTP2) | 0.90 | 0.52 | 68.4 at 855 nm | - |

| P(DTC-co-TF) | 0.87 | 0.49 | 43.4 at 627 nm | < 0.6 |

| P(DTC-co-TF2) | 0.93 | 0.50 | - | - |

Data adapted from a study on electrochromic polymer membranes. mdpi.com Note: This data is for carbazole- and thiophene-based copolymers, not this compound.

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. researchgate.net The search for organic molecules with large second-order NLO responses has led to the investigation of donor-acceptor substituted π-conjugated systems.

The electron-accepting pyridazine ring makes it an excellent component for designing molecules with significant NLO properties. researchgate.net When combined with electron-donating groups, pyridazine derivatives can exhibit substantial second-order hyperpolarizability (β), a key measure of a molecule's NLO activity. While some pyridazine derivatives have shown modest second-harmonic generation (SHG) efficiency, they can possess large first hyperpolarizability values. researchgate.netresearchgate.net

The specific compound this compound features both an electron-donating methoxy group and a methylthio group, which can also influence the electronic distribution within the molecule. The strategic placement of these groups on the pyridazine core could lead to a molecule with a significant dipole moment and enhanced NLO response. Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to predict the NLO properties of new molecules and guide synthetic efforts. rsc.orgnih.gov

| Compound | SHG Efficiency | First Hyperpolarizability |

| 3,6-bis(2-pyridyl)pyridazine | Less efficient | Large |

Data adapted from a study on the linear and non-linear optical properties of a pyridazine derivative. researchgate.netresearchgate.net

Role in Advanced Polymer Synthesis and Properties

The incorporation of heterocyclic rings like pyridazine into polymer backbones can lead to materials with enhanced thermal stability, flame retardancy, and specific mechanical properties. The nitrogen atoms in the pyridazine ring can improve char yield upon combustion, contributing to flame retardant characteristics.

One area of interest is the development of high-performance thermosetting resins. For instance, phthalonitrile (B49051) monomers containing pyridazine rings have been synthesized to create polymers with exceptional thermal stability. mdpi.com These polymers exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for applications in demanding environments, such as in the aerospace and electronics industries. A novel phthalonitrile monomer incorporating a pyridazine ring, 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), has been shown to produce a polymer with a glass transition temperature over 400 °C and an initial decomposition temperature of 501 °C. mdpi.com

While this compound itself is not a monomer for polymerization in the same way, it can serve as a crucial building block or precursor for the synthesis of more complex monomers. Its functional groups offer sites for further chemical modification, allowing for its integration into various polymer architectures. The properties of the resulting polymers would be influenced by the presence of the pyridazine moiety.

| Polymer Property | Value |

| Poly(BCPD)-370 | |

| Initial Decomposition Temperature (T5%) | 501 °C |

| Glass Transition Temperature (Tg) | > 400 °C |

| Limiting Oxygen Index (LOI) | 48 |

Data for a pyridazine-containing phthalonitrile resin. mdpi.com

Catalytic and Mechanistic Studies Involving Pyridazines

Pyridazine (B1198779) Ligands in Transition Metal Catalysis

The pyridazine scaffold, characterized by its six-membered aromatic ring containing two adjacent nitrogen atoms, has attracted attention as a versatile ligand in transition metal catalysis. The presence of two nitrogen atoms offers the potential for bidentate coordination to a metal center, which can influence the electronic properties and steric environment of the resulting catalyst. This, in turn, can modulate the catalyst's activity, selectivity, and stability in a variety of chemical transformations.

However, a detailed investigation into the role of 3-Methoxy-6-(methylthio)pyridazine as a ligand in transition metal catalysis is not documented in the available scientific literature. While the methoxy (B1213986) and methylthio groups are known to have distinct electronic and steric properties, their combined influence on the coordinating ability of the pyridazine ring and the catalytic activity of its potential metal complexes has not been reported.

Pyridazine Derivatives as Organocatalysts

In recent years, organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a metal-free alternative to traditional catalysis. The field relies on the use of small organic molecules to accelerate chemical reactions. Pyridazine derivatives, with their inherent basicity due to the nitrogen lone pairs, and the potential for hydrogen bonding interactions, present an interesting scaffold for the design of novel organocatalysts.

Substituted pyridazines have the potential to act as Brønsted or Lewis bases, activating substrates through proton abstraction or coordination. Furthermore, the introduction of chiral substituents could pave the way for the development of enantioselective organocatalysts.

Nevertheless, there is no published research that specifically investigates the use of this compound as an organocatalyst. The potential of this molecule to catalyze organic transformations remains an open area for future investigation.

Investigation of Catalytic Reaction Pathways

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and developing new and improved catalysts. Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis, spectroscopic characterization of intermediates, and computational modeling.

For pyridazine-based catalytic systems, mechanistic investigations would aim to elucidate the mode of ligand coordination, the nature of the active catalytic species, and the elementary steps involved in the catalytic cycle. Such studies are crucial for rational catalyst design.

As there are no reported catalytic applications for this compound, it follows that no mechanistic studies of its potential catalytic reaction pathways have been conducted. The exploration of its catalytic activity would be a prerequisite for any subsequent mechanistic investigations.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Complex Pyridazine (B1198779) Architectures

The synthesis of functionalized pyridazines is a cornerstone of heterocyclic chemistry. nih.gov Future research will likely focus on developing more efficient and versatile methods to construct complex molecular architectures from simple precursors. organic-chemistry.org One promising avenue is the exploration of novel multicomponent reactions, which allow for the one-pot synthesis of highly substituted pyridazines, thereby increasing synthetic efficiency and reducing waste.

Another area of active development is the use of transition-metal-catalyzed cross-coupling reactions to introduce a wide range of substituents onto the pyridazine core. While methods like the Suzuki-Miyaura coupling have been employed for the synthesis of thienylpyridazines, future work will likely expand the scope of these reactions to include a broader range of coupling partners, enabling the creation of novel pyridazine-based compounds with tailored electronic and steric properties. mdpi.com Furthermore, the development of regioselective C-H functionalization methods for the pyridazine ring would provide a powerful tool for late-stage modification of complex molecules, allowing for the rapid generation of compound libraries for biological screening.

Advanced Spectroscopic and Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the three-dimensional structure of a molecule and its biological activity is crucial for the design of new therapeutic agents and functional materials. acs.orgacs.orgresearchgate.net Future research on 3-Methoxy-6-(methylthio)pyridazine and its derivatives will increasingly rely on a synergistic combination of advanced spectroscopic techniques and computational modeling to elucidate these structure-activity relationships (SAR).

High-resolution nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry will continue to be indispensable tools for the unambiguous characterization of novel pyridazine derivatives. mdpi.comekb.eg These experimental techniques provide detailed information about molecular geometry, conformation, and intermolecular interactions.

In parallel, computational methods such as Density Functional Theory (DFT) are becoming increasingly powerful in predicting the electronic properties, reactivity, and spectroscopic signatures of molecules. gsconlinepress.com For instance, DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions observed in UV-Vis spectroscopy and for predicting the reactivity of the molecule. gsconlinepress.compeacta.org By combining experimental data with computational predictions, researchers can build robust SAR models that can guide the design of new pyridazine-based compounds with enhanced activity and selectivity. nih.gov

Integration of Pyridazine Chemistry with Emerging Technologies

The integration of chemical synthesis with emerging technologies is revolutionizing the way new molecules are discovered and optimized. For pyridazine chemistry, two technologies that hold particular promise are flow chemistry and high-throughput screening (HTS).

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages over traditional methods, including improved reaction control, enhanced safety, and the ability to readily scale up production. The synthesis of pyridazine derivatives, particularly those involving hazardous reagents or intermediates, could benefit significantly from the adoption of flow chemistry techniques.

High-throughput screening allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov The development of efficient synthetic methods for the creation of diverse pyridazine libraries, coupled with HTS, will accelerate the discovery of new drug candidates and other functional molecules. For example, a library of this compound derivatives could be rapidly synthesized and screened for activity against a panel of disease-relevant targets.

Sustainable and Green Chemistry Approaches in Pyridazine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. mdpi.com In the context of pyridazine synthesis, future research will focus on the development of more environmentally benign and sustainable processes. researchgate.net This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the development of catalytic methods that minimize waste generation. rsc.orgrsc.org

One area of active research is the use of microwave-assisted synthesis, which can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govwisdomlib.orgacs.org The application of microwave irradiation to the synthesis of this compound and its derivatives could offer a more sustainable alternative to traditional synthetic routes. Furthermore, the development of recyclable catalysts for pyridazine synthesis would further enhance the green credentials of these processes.

Interdisciplinary Research with Materials Science and Chemical Biology

The unique physicochemical properties of the pyridazine ring, including its polarity and ability to participate in hydrogen bonding, make it an attractive scaffold for applications in both materials science and chemical biology. nih.govnih.gov Future research will see a greater emphasis on interdisciplinary collaborations to exploit the full potential of pyridazine-based compounds.

In materials science, pyridazine derivatives are being explored for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. rsc.org The ability to tune the electronic properties of the pyridazine ring through substitution makes it a versatile building block for the design of new functional materials.

In the realm of chemical biology, pyridazine-containing molecules have shown promise as anticancer, antiviral, and herbicidal agents. wikipedia.orgresearchgate.netnih.govacs.org For instance, some pyridazine derivatives have been investigated as splicing modulators for the treatment of spinal muscular atrophy. wikipedia.org The continued exploration of the biological activities of this compound derivatives, through collaborations between chemists and biologists, is likely to lead to the discovery of new therapeutic leads and biological probes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Methoxy-6-(methylthio)pyridazine?

- Methodological Answer : A common approach involves nucleophilic substitution or cross-coupling reactions. For example, 3-bromo-6-methoxypyridazine can react with methylthiolate under palladium catalysis to introduce the methylthio group . Purification typically employs automated flash column chromatography (0–20% EtOAc in CH₂Cl₂, silica gel) to isolate the product as a crystalline solid . Alternative routes include thiolation of chlorinated pyridazine precursors using NaSMe or similar reagents .

Q. How are intermediates like 3-bromo-6-methoxypyridazine characterized during synthesis?

- Methodological Answer : Key characterization tools include:

- ¹H NMR : Peaks for aromatic protons (e.g., δ ~2.55–2.92 ppm for pyridazine ring protons) and substituents (e.g., δ ~7.30–7.40 ppm for SMe groups) .

- Mass spectrometry : Direct insertion into the ion source confirms molecular weight .

- Chromatography : Purity is verified via HPLC or TLC with UV detection .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential irritancy .

- Avoid inhalation of dust; store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How does structural modification of this compound affect its pharmacological activity?

- Methodological Answer :

- Case Study : Replacement of the methylthio group with piperazinyl or aryl groups (e.g., R61837) enhances antiviral activity against rhinoviruses. Activity varies with substituent electronic properties: electron-withdrawing groups improve viral particle interaction, reducing MICs to 0.004–15 µg/mL in HeLa cell assays .

- Experimental Design : Use structure-activity relationship (SAR) studies with systematic substitutions at positions 3 and 6, followed by in vitro plaque reduction assays .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Data Triangulation : Compare results from:

- Single-round high-multiplicity infections to assess compound efficacy under controlled viral loads .

- Organ cultures (e.g., human nasal polyp explants) to validate activity in physiologically relevant models .

- Mechanistic Studies : Use time-/temperature-dependent inactivation assays to distinguish direct viral particle interaction vs. host-targeted effects .

Q. How can this compound derivatives be optimized for enzyme modulation?

- Methodological Answer :

- Hybrid Molecule Design : Couple the pyridazine core to secondary pharmacophores (e.g., flavones) to target sequential steps in viral replication, preventing resistance .

- Synthetic Protocol : Employ Suzuki-Miyaura coupling with boronic acids to introduce heteroaryl groups, followed by photophysical characterization (e.g., UV-Vis, fluorescence) to assess π-bridge functionality .

Q. What are the limitations of current synthetic methods for scaling derivatives?

- Methodological Answer :

- Yield Optimization : Low yields (e.g., 10% for N-(4-bromophenyl) derivatives) arise from steric hindrance during amidation. Mitigate by using bulkier bases (e.g., DIPEA) or microwave-assisted synthesis .

- Purification Challenges : High-polarity byproducts require gradient elution (e.g., 0–100% EtOAc/hexane) and preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.